molecular formula C11H20O3 B8368905 2-[3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutyl]ethanol

2-[3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutyl]ethanol

Cat. No.: B8368905
M. Wt: 200.27 g/mol
InChI Key: HAYDIJSEWRDXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutyl]ethanol is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2-[3-(oxan-2-yloxy)cyclobutyl]ethanol

InChI

InChI=1S/C11H20O3/c12-5-4-9-7-10(8-9)14-11-3-1-2-6-13-11/h9-12H,1-8H2

InChI Key

HAYDIJSEWRDXQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CC(C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl(diphenyl){2-[3-(tetrahydro-2H-pyran-2-yloxy)cyclobutyl]ethoxy}silane (4.66 g, 10.6 mmol) was dissolved in tetrahydrofuran (50 mL) and tetrabutylammonium fluoride (1.0 N in tetrahydrofuran, 1.66 mL, 10.6 mmol). The reaction was stirred at room temperature overnight. The reaction was evaporated in vacuo and purified on silica gel with a heptane-ethyl acetate gradient (10% ethyl acetate, then 50% ethyl acetate) to give 2-[3-(tetrahydro-2H-pyran-2-yloxy)cyclobutyl]ethanol (2.14 g, 100%) as a yellow oil. Partial 1H NMR indicated a ˜4:1 mix of unknown cis-trans isomers. (CDCl3, δ ppm, key peaks are 4.07 (m, 0.80H), 4.35 (m, 0.20H), 4.54 (m, 0.20H), 4.56 (m, 0.80H).
Name
Tert-butyl(diphenyl){2-[3-(tetrahydro-2H-pyran-2-yloxy)cyclobutyl]ethoxy}silane
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two

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